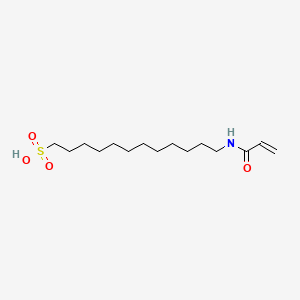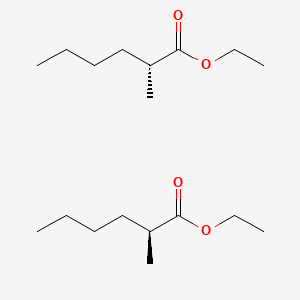
Hexanoic acid, 2-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 2-methyl-, ethyl ester, also known as ethyl 2-methylhexanoate, is an organic compound with the molecular formula C9H18O2. It is an ester formed from hexanoic acid and ethanol. This compound is known for its fruity odor and is commonly used in the flavor and fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanoic acid, 2-methyl-, ethyl ester can be synthesized through the esterification of hexanoic acid with ethanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield of the ester and allows for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 2-methyl-, ethyl ester primarily undergoes hydrolysis, reduction, and transesterification reactions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Hexanoic acid and ethanol.
Reduction: 2-methylhexanol.
Transesterification: Different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Hexanoic acid, 2-methyl-, ethyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in biological systems and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the flavor and fragrance industry due to its pleasant fruity odor.
Mecanismo De Acción
The mechanism of action of hexanoic acid, 2-methyl-, ethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanoic acid and ethanol, which can then participate in various biochemical pathways. The ester itself can also interact with receptors and enzymes, influencing cellular processes .
Comparación Con Compuestos Similares
Hexanoic acid, 2-methyl-, ethyl ester can be compared with other esters such as:
Hexanoic acid, ethyl ester: Similar in structure but lacks the methyl group on the hexanoic acid chain.
Hexanoic acid, 2-ethyl-, methyl ester: Similar in structure but has a different alkyl group attached to the ester.
Ethyl butanoate: Shorter carbon chain compared to this compound.
These comparisons highlight the unique structural features of this compound, such as the presence of the methyl group, which can influence its chemical properties and applications.
Propiedades
Número CAS |
32400-29-6 |
|---|---|
Fórmula molecular |
C18H36O4 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
ethyl (2S)-2-methylhexanoate;ethyl (2R)-2-methylhexanoate |
InChI |
InChI=1S/2C9H18O2/c2*1-4-6-7-8(3)9(10)11-5-2/h2*8H,4-7H2,1-3H3/t2*8-/m10/s1 |
Clave InChI |
SDTBZYMUOADTMO-RMTNWKGQSA-N |
SMILES isomérico |
CCCC[C@@H](C)C(=O)OCC.CCCC[C@H](C)C(=O)OCC |
SMILES canónico |
CCCCC(C)C(=O)OCC.CCCCC(C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


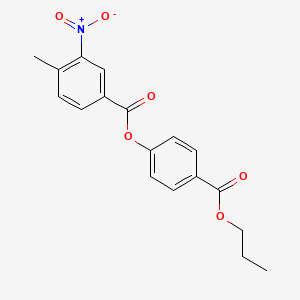

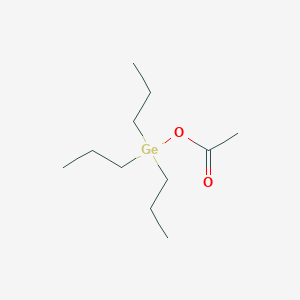
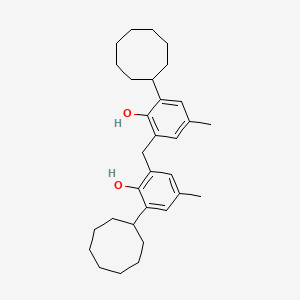

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)



